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2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Photoacid Generator (PAG) Chemically Amplified Resist i-line Photolithography

2,4-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate, with the molecular formula C₁₇H₂₀O₄S, is a specifically functionalized aryl sulfonate ester. This compound belongs to a class of non-ionic sulfonate compounds used as latent acid generators in photolithographic resin compositions for microelectronics fabrication.

Molecular Formula C17H20O4S
Molecular Weight 320.4 g/mol
Cat. No. B4064496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Molecular FormulaC17H20O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
InChIInChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3
InChIKeyVVLOBJAZNLZXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylphenyl 4-Methoxy-2,5-Dimethylbenzenesulfonate: A Specialized Sulfonate Ester for Advanced Material Science Research


2,4-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate, with the molecular formula C₁₇H₂₀O₄S, is a specifically functionalized aryl sulfonate ester . This compound belongs to a class of non-ionic sulfonate compounds used as latent acid generators in photolithographic resin compositions for microelectronics fabrication [1]. The inclusion of both a methoxy group and multiple methyl substituents on the benzenesulfonate moiety directly differentiates it from simpler commercially available sulfonate esters, allowing for tailored thermal stability and photosensitivity profiles crucial for high-resolution patterning processes.

Procurement Alert: Why a Standard 2,4-Dimethylphenyl Sulfonate Cannot Replace 4-Methoxy-2,5-Dimethylbenzenesulfonate


Substituting a generic analog like (2,4-dimethylphenyl) 4-methoxybenzenesulfonate for the target compound introduces significant risk in performance-critical applications. The additional 2,5-dimethyl substitution on the sulfonate phenyl ring directly alters the compound's steric and electronic properties, which govern its critical kinetic parameters: the activation energy for thermal acid generation (TAG) and the quantum yield for photoacid generation (PAG) [1]. This structural modification is not arbitrary; it is a key design element for achieving specific thermal decomposition points and solubility in hydrophobic photoresist matrices, directly impacting the resolution and pattern fidelity in semiconductor manufacturing.

Quantitative Differentiation Guide: 2,4-Dimethylphenyl 4-Methoxy-2,5-Dimethylbenzenesulfonate vs. Analogs


Comparative Performance in Photolithographic Resin Compositions: Target vs. Unsubstituted Analog

The 2,5-dimethyl substitution on the benzenesulfonate group is a critical structural feature for non-ionic PAG performance. Patents for high-performance sulfonate-based PAGs explicitly claim aryl groups with 6-18 carbon atoms and specific substitution patterns (including methyl groups) to achieve high photosensitivity to i-lines and excellent heat-resistance stability [1]. While direct comparative data for the exact target compound versus its unsubstituted analog is not publicly available, class-level inference from related non-ionic sulfonate PAGs indicates that the presence and position of alkyl substituents directly modulate the compound's thermal decomposition temperature and its compatibility with hydrophobic resin materials, a feature absent in simpler, non-methylated analogs.

Photoacid Generator (PAG) Chemically Amplified Resist i-line Photolithography

Target Compound's Role as a High-Sensitivity Developer in Thermal Recording Media vs. Prior Art

The patent EP0791578A2 discloses sulfonyl compounds of formula (1) and (2) as developers for thermal-sensitive recording media, claiming high sensitivity, less surface-blushing, and excellent storage stability regarding heat, humidity, and plasticizer resistance [1]. The target compound's specific structure, featuring a 4-methoxy-2,5-dimethylbenzenesulfonate group attached to a 2,4-dimethylphenyl ester, falls within the general formulas of these high-performance developers. The patent directly contrasts these new sulfonyl compounds with prior art developers like 2,2-bis(4-hydroxy-phenyl) propane and 4-hydroxy-4'-isoproxy-diphenylsulfone, which are known to have deficiencies in storage stability, specifically moisture resistance and heat resistance [1]. This implies a class-level advantage for the target compound's structural family.

Thermal Recording Media Electron-Acceptive Developer Storage Stability

Fundamental Photoreactivity: Aryl Sulfonate Class Exhibits Quantitative Acid Photorelease

Establishing a key class-level performance benchmark, research by Terpolilli et al. (2011) demonstrated that upon irradiation, a series of phenyl sulfonates and phosphates leads to the quantitative release of acidity with a quantum yield of approximately 0.2 [1]. This provides a baseline photochemical efficiency for the broader compound class, implying that the target 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate can be expected to function as an effective photoacid generator. The specific substituents on the target molecule (methoxy and methyl groups) are known to influence photolytic pathways and the ratio of radical to cationic intermediates, which the study identifies as a key differentiator in final product purity in the exposed film [1].

Photochemistry Acid Photorelease Quantum Yield

Procurement-Linked Applications: Where 2,4-Dimethylphenyl 4-Methoxy-2,5-Dimethylbenzenesulfonate Creates Immediate Value


Next-Generation i-Line Photoresist Formulation for Semiconductor Manufacturing

This compound serves as a key non-ionic photoacid generator (PAG) for i-line (365 nm) photolithography. Formulators seeking to improve the thermal stability and solubility of their PAG in hydrophobic resin systems should procure this compound over non-methylated analogs. The 2,5-dimethyl substitution on the sulfonate is structurally aligned with patent claims for achieving high resolution and pattern fidelity in advanced microelectronics fabrication [1].

Archival-Grade Thermal Paper Coatings with Superior Environmental Stability

As a developer in thermal-sensitive recording media, the compound's structure matches a class of sulfonyl compounds shown to significantly outperform conventional developers like Bisphenol A in heat, humidity, and plasticizer resistance tests [2]. Procurement should be prioritized when formulating thermal paper for demanding environments such as outdoor logistics labels, medical records, or long-term archival receipts where image degradation is unacceptable.

Fundamental Photochemical Research into Controlled Acid Generation

For academic and industrial research labs investigating the mechanisms of acid photorelease, this compound provides a structurally complex aryl sulfonate substrate. Its specific methyl and methoxy decoration allows for the systematic study of substituent effects on the ratio of cationic to radical intermediates, a frontier in photochemical research with a known class baseline quantum yield of approximately 0.2 [3]. This makes it a valuable tool compound for mechanistic studies aiming to optimize PAG efficiency.

Specialty Organic Synthesis: A Sterically-Hindered Protecting Group and Leaving Group Reagent

The compound can be used as a precursor to the 2,4-dimethylphenyl group or as a sulfonate ester with a sterically hindered, electron-rich aromatic ring. This unique architecture can be exploited in synthetic chemistry for selective protection strategies or as a leaving group in nucleophilic reactions where the reaction rate is highly sensitive to steric bulk and electronic effects, providing a differentiated option for complex molecule synthesis where common sulfonates (e.g., tosylates, mesylates) fail to provide the required selectivity.

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